3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide
Description
3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a sulfamoylphenyl group, and a cyclobutyloxy moiety
Properties
IUPAC Name |
3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-25-16-8-7-13(10-17(16)27(19,23)24)11-20-18(22)21-9-3-6-15(12-21)26-14-4-2-5-14/h7-8,10,14-15H,2-6,9,11-12H2,1H3,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGIDBGIWGNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCC(C2)OC3CCC3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the stability of the compound.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for therapeutic purposes.
Medicine: Its structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide would depend on its specific interactions with biological targets. It may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share the piperidine ring structure but differ in their functional groups and overall structure.
Uniqueness
What sets 3-cyclobutyloxy-N-[(4-methoxy-3-sulfamoylphenyl)methyl]piperidine-1-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
